MK-212 hydrochloride

Description

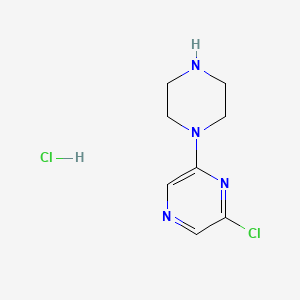

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloro-6-piperazin-1-ylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIZGLUIYAZQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC(=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64022-27-1 (Parent) | |

| Record name | MK-212 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60210668 | |

| Record name | MK-212 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-58-1, 67250-10-6 | |

| Record name | Pyrazine, 2-chloro-6-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61655-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-212 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-212 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(1-piperazinyl)pyrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-212 HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-212 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8722D514RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-212 Hydrochloride: A Technical Guide to its Mechanism of Action in the Central Nervous System

Abstract

MK-212 hydrochloride, chemically known as 6-chloro-2-(1-piperazinyl)pyrazine (CPP), is an arylpiperazine derivative that has been instrumental as a pharmacological tool for elucidating the complex roles of the serotonin system in the central nervous system (CNS).[1][2] Primarily characterized as a potent serotonin 5-HT₂C receptor agonist, its actions cascade through well-defined intracellular signaling pathways to modulate a wide array of neurochemical and behavioral processes.[3][4] This technical guide provides an in-depth exploration of the molecular, cellular, and systemic mechanisms of action of MK-212. We will dissect its receptor pharmacology, delineate its downstream signaling cascades, contextualize its neurophysiological effects, and provide validated experimental protocols for its investigation. This document is designed to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the serotonergic system.

Molecular Targets and Receptor Pharmacology of MK-212

The primary mechanism of action of MK-212 is its direct interaction with and activation of serotonin (5-hydroxytryptamine, 5-HT) receptors. While it interacts with several receptor subtypes, its pharmacological profile is dominated by a high affinity and functional potency for the 5-HT₂ receptor subfamily, with a distinct preference for the 5-HT₂C subtype.[5]

1.1. Primary Target: The 5-HT₂C Receptor

MK-212 is a full agonist at the 5-HT₂C receptor.[4] This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS, including the choroid plexus, hippocampus, amygdala, substantia nigra, and prefrontal cortex. Activation of 5-HT₂C receptors is integral to the regulation of mood, appetite, anxiety, and motor control.[3] The selectivity of MK-212 for this receptor has established it as a valuable probe for studying these functions.[3]

1.2. Secondary Targets: 5-HT₂A and 5-HT₂B Receptors

In addition to its primary target, MK-212 also demonstrates agonist activity at the 5-HT₂A and 5-HT₂B receptor subtypes, albeit with lower potency.[4] It acts as a partial to full agonist at the 5-HT₂A receptor and a moderate-efficacy partial agonist at the 5-HT₂B receptor.[4] Its potency at the 5-HT₂A receptor is approximately 10- to 30-fold lower than at the 5-HT₂C receptor.[4] This broader activity across the 5-HT₂ family should be considered when interpreting experimental results, as activation of 5-HT₂A receptors, for instance, is associated with distinct physiological and behavioral outcomes.

1.3. Quantitative Receptor Interaction Profile

The binding affinity (Ki) and functional potency (EC₅₀) are critical parameters for quantifying a ligand's interaction with its receptor. The table below summarizes the known values for MK-212 at key human serotonin receptors.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, µM) | Functional Assay Type | Reference(s) |

| 5-HT₂C | 7.01 | 0.028 | Calcium Mobilization | [5][6] |

| 5-HT₂A | - | 0.42 | Calcium Mobilization | [6] |

| 5-HT₂B | - | - | - | [4] |

| 5-HT₁A | Low Affinity | - | - | [4] |

| 5-HT₁B | Low Affinity | - | - | [4] |

Intracellular Signaling Cascades

The physiological effects of MK-212 are initiated by the activation of intracellular signaling pathways upon binding to its target receptors. The canonical pathway for all 5-HT₂ receptor subtypes, including 5-HT₂C, involves coupling to the Gq/11 family of G-proteins.[3]

2.1. The Canonical Gq/11-PLC Pathway

-

G-Protein Coupling: Upon agonist binding by MK-212, the 5-HT₂C receptor undergoes a conformational change, activating its associated heterotrimeric G-protein, Gαq/11.[3]

-

PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[7]

-

Second Messenger Generation: PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3]

-

Downstream Effects:

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

DAG remains in the cell membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).

-

This cascade leads to the phosphorylation of numerous downstream protein targets, ultimately altering neuronal excitability, gene expression, and neurotransmitter release.

2.2. Promiscuous G-Protein Coupling

Recent advanced research has revealed that the 5-HT₂C receptor exhibits promiscuous coupling, meaning it can activate other G-protein families beyond Gq/11. Comprehensive analyses have demonstrated that the 5-HT₂C receptor also engages Gi/o/z and G12/13 proteins.[8][9] This functional selectivity, where different agonists can stabilize receptor conformations that preferentially activate certain pathways over others, adds a significant layer of complexity to the actions of ligands like MK-212 and is an active area of investigation.

Neurochemical and Systemic CNS Effects

The activation of 5-HT₂C receptors by MK-212 orchestrates a range of measurable effects on neurochemistry and behavior. These systemic effects are a direct consequence of the intracellular signaling events in specific neuronal populations.

-

Anorectic Effects: MK-212 is a potent anorectic agent, robustly reducing food intake in animal models.[3] In rats, it has an ED₅₀ of 1.5 mg/kg for this effect, which can be blocked by serotonin antagonists, confirming its serotonergic mechanism.[3][10][11]

-

Anxiogenic Effects: Administration of MK-212 is associated with increased anxiety-like behaviors in models such as the elevated plus-maze.[12] This effect highlights the role of 5-HT₂C receptor activation in anxiety circuits, particularly within the amygdala.[12]

-

HPA Axis Activation: MK-212 stimulates the hypothalamic-pituitary-adrenal (HPA) axis, leading to a dose-dependent increase in the secretion of adrenocorticotropic hormone (ACTH) and corticosterone.[3][13] In humans, it has been shown to increase serum cortisol and prolactin levels.[14]

-

Modulation of Dopamine Systems: The serotonin and dopamine systems are intricately linked. Activation of 5-HT₂C receptors is known to exert an inhibitory influence on dopamine release in striatal regions, a mechanism that may contribute to some of its behavioral effects.[15] However, the anorectic action of MK-212 is not blocked by dopamine antagonists, indicating that its primary effect on appetite is independent of the dopamine system.[11]

Methodologies for Elucidating Mechanism of Action

A multi-step experimental approach, progressing from in vitro characterization to in vivo validation, is essential for defining the mechanism of action of a CNS compound like MK-212.

4.1. Experimental Protocol: In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of MK-212 for specific serotonin receptor subtypes.

-

Principle: This competitive binding assay measures the ability of a test compound (MK-212) to displace a known radiolabeled ligand from its receptor.

-

Methodology:

-

Preparation: Use cell membrane preparations from cell lines stably expressing the human receptor of interest (e.g., 5-HT₂C).[16]

-

Incubation: Incubate the membrane preparations with a fixed concentration of a specific high-affinity radioligand (e.g., [³H]mesulergine for 5-HT₂C) and varying concentrations of the unlabeled test compound (MK-212).

-

Separation: After reaching equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis: Plot the percentage of specific binding against the log concentration of MK-212. Use nonlinear regression to fit the data to a one-site competition model and calculate the IC₅₀ (concentration of MK-212 that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

4.2. Experimental Protocol: In Vitro IP₁ Accumulation Functional Assay

-

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of MK-212 as a 5-HT₂C receptor agonist.

-

Principle: As activation of the Gq-coupled 5-HT₂C receptor leads to IP₃ production, this assay measures the accumulation of its stable downstream metabolite, inositol monophosphate (IP₁), in the presence of lithium chloride (LiCl), which blocks IP₁ degradation.[5]

-

Methodology:

-

Cell Culture: Plate cells stably expressing the 5-HT₂C receptor in 96-well plates and culture until confluent.[5]

-

Pre-incubation: Replace the culture medium with a stimulation buffer containing LiCl and pre-incubate to allow LiCl to enter the cells.

-

Stimulation: Add varying concentrations of MK-212 to the wells and incubate for a defined period (e.g., 30-60 minutes) to stimulate IP₁ production.

-

Lysis and Detection: Lyse the cells and measure the accumulated IP₁ levels using a commercially available assay kit, typically based on Homogeneous Time-Resolved FRET (HTRF).

-

Analysis: Plot the IP₁ signal against the log concentration of MK-212. Use a nonlinear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ and Eₘₐₓ values.

-

4.3. Experimental Protocol: In Vivo Microdialysis

-

Objective: To measure changes in extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in a specific brain region of an awake, freely moving animal following systemic administration of MK-212.

-

Principle: A microdialysis probe, which has a semipermeable membrane at its tip, is stereotaxically implanted into a target brain region.[17] A physiological solution is slowly perfused through the probe, allowing extracellular molecules to diffuse across the membrane into the perfusate, which is then collected for analysis.[18][19]

-

Methodology:

-

Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in a rat or mouse. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[17] After a stabilization period, collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer MK-212 (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[20]

-

Data Expression: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration for each animal.

-

Summary and Future Directions

This compound exerts its effects in the central nervous system primarily through the potent and selective agonism of the 5-HT₂C receptor. This action initiates a Gq/11-mediated signaling cascade, leading to the generation of IP₃ and DAG, subsequent calcium mobilization, and PKC activation. These molecular events translate into significant systemic effects, including profound appetite suppression, modulation of anxiety circuits, and activation of the HPA axis.

While the primary mechanism is well-established, future research should focus on:

-

Deconvoluting Functional Selectivity: Investigating the contribution of the non-canonical Gi/o and G12/13 signaling pathways to the overall pharmacological profile of MK-212 and other 5-HT₂C agonists.

-

Circuit-Specific Actions: Utilizing advanced techniques like optogenetics and chemogenetics in combination with MK-212 administration to dissect the specific neuronal circuits responsible for its diverse behavioral effects.

-

Therapeutic Potential: Exploring the relevance of the 5-HT₂C-mediated anorectic mechanism in the context of modern drug development for obesity and metabolic disorders, while carefully considering the anxiogenic and endocrine side effects.[21]

By continuing to build upon the foundational knowledge established through the use of tools like MK-212, the scientific community can further unravel the complexities of the serotonin system and its role in health and disease.

References

- The Serotonergic Agonist MK-212: An In-Depth Technical Guide to its In Vivo Effects in Rodents. Benchchem. [URL: https://www.benchchem.com/product/b5821]

- Clineschmidt, B. V., McGuffin, J. C., & Pflueger, A. B. (1977). Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212). European Journal of Pharmacology, 44(1), 65–74. [URL: https://www.sciencedirect.com/science/article/abs/pii/0014299977901170]

- A Comparative Efficacy Analysis of MK-212 and Other Serotonin Agonists. Benchchem. [URL: https://www.benchchem.

- Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/hi-affi-in-vitro-cell-based-serotonin-receptor-functional-assay-service.htm]

- MK-212. Wikipedia. [URL: https://en.wikipedia.org/wiki/MK-212]

- Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391–1399. [URL: https://pubs.acs.org/doi/10.1021/ac0693865]

- Chaurasia, C. S., Müller, M., Bashaw, E. D., Benfeldt, E., Bolinder, J., & Bullock, R. (2007). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. The AAPS journal, 9(3), E371–E387. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2751431/]

- Clineschmidt, B. V., McGuffin, J. C., & Werner, A. B. (1977). Anorexigenic and ancillary actions of MK-212 (6-chloro-2-(1-piperazinyl)-pyrazine. Archives internationales de pharmacodynamie et de therapie, 228(2), 287–300. [URL: https://pubmed.ncbi.nlm.nih.gov/921443/]

- Aquino, A., Point, V., Chagraoui, A., & De Deurwaerdère, P. (2017). In Vivo Brain Microdialysis of Monoamines. In: Di Giovanni G. (eds) The Serotonin System. Springer Protocols Handbooks. Humana Press, New York, NY. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-7259-7_11]

- Invernizzi, R. W. (2013). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. In: Celis, J. (eds) Cell Biology. Springer Protocols Handbooks. Springer, New York, NY. [URL: https://link.springer.com/protocol/10.1007/978-1-62703-554-8_2]

- Kim, K., Hughes, Z. P., Hentrich, T., & Roth, B. L. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.5c00647]

- Benveniste, H. (1997). Overview of Microdialysis. In: Current Protocols in Neuroscience. John Wiley & Sons, Inc., Hoboken, NJ, USA. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3044586/]

- Szałaj, N., Satała, G., Głuch-Lutwin, M., & Bojarski, A. J. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [URL: https://pubmed.ncbi.nlm.nih.gov/38619283/]

- Clineschmidt, B. V. (1979). A 5-hydroxytryptamine-like mode of anorectic action for 6-chloro-2-[1-piperazinyl]-pyrazine (MK-212). The Journal of pharmacy and pharmacology, 31(4), 261–263. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2751431/]

- Zvejniece, L., Vavers, E., Svalbe, B., & Dambrova, M. (2017). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Drug design, development and therapy, 11, 2291–2301. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5546800/]

- Avgustinovich, D. F., Alekseenko, O. V., & Kudriavtseva, N. N. (2000). Effect of 5HT2C-receptor agonist MK-212 on blood corticosterone level and behavior in mice. Bulletin of experimental biology and medicine, 129(6), 569–571. [URL: https://pubmed.ncbi.nlm.nih.gov/11140608/]

- Zangrossi, H. Jr, & Graeff, F. G. (1994). Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze. Psychopharmacology, 116(4), 493–496. [URL: https://pubmed.ncbi.nlm.nih.gov/7892404/]

- MK-212 (hydrochloride). Bertin Bioreagent. [URL: https://www.bertin-bioreagent.com/bertin/product/mk-212-hydrochloride/36089]

- Meltzer, H. Y., Wiita, B., Tricou, B. J., Simonovic, M., Fang, V., & Manov, G. (1982). Stimulation of serum cortisol and prolactin secretion in humans by MK-212, a centrally active serotonin agonist. The Journal of clinical endocrinology and metabolism, 54(1), 183–186. [URL: https://pubmed.ncbi.nlm.nih.gov/7054238/]

- Cunningham, K. A., & Appel, J. B. (1986). Discriminative stimulus properties of the serotonin agonist MK 212. Psychopharmacology, 90(2), 193–197. [URL: https://link.springer.com/article/10.1007/BF00181240]

- Chen, W. H., Stevenson, S. A., & Li, M. (2014). Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats. Pharmacology, biochemistry, and behavior, 118, 59–67. [URL: https://pubmed.ncbi.nlm.nih.gov/24321440/]

- Ibogaine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ibogaine]

- MK 212 hydrochloride. APExBIO. [URL: https://www.apexbt.com/mk-212-hydrochloride.html]

- Kim, K., Hughes, Z. P., Hentrich, T., & Roth, B. L. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12629614/]

- Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Serotonin Receptors. In: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven. [URL: https://www.ncbi.nlm.nih.gov/books/NBK27940/]

- Feldmann, E., Ryland, J., Welsh, M. J., & Buchanan, G. F. (2025). MK-212 precipitates seizure-induced death in amygdala-kindled mice via a non-5-HT2C receptor-mediated mechanism. Epilepsy & behavior : E&B, 169, 110385. [URL: https://pubmed.ncbi.nlm.nih.gov/40132446/]

- Lee, M. D., & Clifton, P. G. (1997). The 5-HT2 receptor agonist MK-212 reduces food intake and increases resting but prevents the behavioural satiety sequence. Pharmacology, biochemistry, and behavior, 56(1), 41–46. [URL: https://pubmed.ncbi.nlm.nih.gov/8981596/]

- 5-HT2C receptor signaling pathways. ResearchGate. [URL: https://www.researchgate.net/figure/5-HT2C-receptor-signaling-pathways-The-5-HT2CR-is-coupled-to-PLC-in-neurons-and_fig3_262590793]

- Glennon, R. A., & Dukat, M. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [URL: https://acnp.org/g4/gn401000126/ch124.htm]

- Time course of the effects mCPP and MK 212 on extracellular DA. ResearchGate. [URL: https://www.researchgate.net/figure/Time-course-of-the-effects-mCPP-and-MK-212-on-extracellular-DA-and-5-HT-levels-in-the_fig1_368735282]

- Abel, L. A., Friedman, L., & Meltzer, H. Y. (1991). The effect of apomorphine, MK-212 (6-chloro-2-[1-piperazinyl]-pyrazine) and placebo on smooth pursuit gain and corrective saccades in normal subjects. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 4(4), 305–314. [URL: https://pubmed.ncbi.nlm.nih.gov/1881472/]

- Robert, F., & Fiecchi, A. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of medicinal chemistry, 12(5), 860–865. [URL: https://pubmed.ncbi.nlm.nih.gov/5824967/]

- Kalgutkar, A. S., Dalvie, D. K., & Allen, R. H. (2007). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug metabolism and disposition: the biological fate of chemicals, 35(6), 848–858. [URL: https://pubmed.ncbi.nlm.nih.gov/17344322/]

- 2-Chloro-6-(piperazin-1-yl)pyrazine. A2B Chem. [URL: https://www.a2bchem.com/product/ag67372]

- Sharma, A., & Goyal, S. (2023). The role of dopamine and norepinephrine in CNS stimulant activity: A neuropharmacological review. International Journal of Pharmaceutical and Clinical Research, 15(2), 136-146. [URL: https://pharmaceuticaljournal.in/archives/2023/vol15/issue2/15-2-12]

- Xing, B., Li, Y. C., & Gao, W. J. (2016). Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex. Brain research, 1641(Pt B), 217–232. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4766028/]

- Ghasemi, S., Asadpour, O., & Fassihi, A. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Journal of Ovarian Research, 15(1), 22. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8864273/]

- MK-212. IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=165]

Sources

- 1. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. MK-212 - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. MK-212 (hydrochloride) - Biochemicals - CAT N°: 36089 [bertin-bioreagent.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anorexigenic and ancillary actions of MK-212 (6-chloro-2-(1-piperazinyl)-pyrazine; CPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A 5-hydroxytryptamine-like mode of anorectic action for 6-chloro-2-[1-piperazinyl]-pyrazine (MK-212) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of 5HT2C-receptor agonist MK-212 on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stimulation of serum cortisol and prolactin secretion in humans by MK-212, a centrally active serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 19. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 21. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serotonergic Probe MK-212 Hydrochloride: A Technical Guide to its History, Discovery, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-212 hydrochloride, chemically known as 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride (CPP), is a potent, centrally acting serotonin (5-HT) receptor agonist.[1] Belonging to the arylpiperazine class of compounds, MK-212 has been a cornerstone pharmacological tool for decades in the elucidation of the complex roles of the serotonergic system in both normal physiological function and various pathological states. Initially developed by Merck Sharp & Dohme Corp., its journey from a novel chemical entity to a widely used research compound offers a compelling case study in drug discovery and pharmacological investigation.[2][3] This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and multifaceted pharmacological profile of this compound, intended to serve as a valuable resource for researchers and drug development professionals.

The Genesis of a Serotonergic Tool: Discovery and Early Characterization

The initial report of the central serotonin-like activity of MK-212 (then referred to as CPP) emerged in 1977 from the laboratories of Clineschmidt and colleagues at Merck.[4] Their seminal paper in the European Journal of Pharmacology detailed the compound's ability to elicit a range of behaviors in animal models that were characteristic of central serotonin receptor activation. These included the enhancement of the crossed extensor reflex in spinalized rats, induction of head twitches in mice, and a complex motor syndrome in rats, all of which were dose-dependently attenuated by the serotonin antagonist metergoline.[4] This foundational work firmly established MK-212 as a direct-acting serotonin receptor agonist, paving the way for its extensive use in probing the intricacies of the serotonergic system.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been refined over the years. A common and efficient laboratory-scale synthesis involves the nucleophilic aromatic substitution reaction between 2,6-dichloropyrazine and piperazine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dichloropyrazine

-

Anhydrous piperazine

-

Triethylamine (or other suitable base)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2,6-dichloropyrazine in an anhydrous solvent.

-

Addition of Reagents: To this solution, add a molar excess of anhydrous piperazine and a suitable base such as triethylamine to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The crude product is purified using column chromatography on silica gel to yield the free base of MK-212.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethanol, diethyl ether) and treat it with a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product as a white to off-white crystalline solid.[5]

Diagram of Synthesis Workflow:

Caption: Simplified signaling cascade initiated by MK-212 at the 5-HT2C receptor.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of MK-212 at various human serotonin receptor subtypes, providing a comparative perspective with other well-known serotonin receptor agonists.

| Compound | 5-HT Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type | Reference(s) |

| MK-212 | 5-HT2C | 7.01 | 28 | Calcium Mobilization | [6] |

| 5-HT2A | ~150 | 420 | Calcium Mobilization | [7] | |

| 5-HT1C | - | - | - | [8][9] | |

| DOI | 5-HT2A | 0.7 | - | Radioligand Binding | [7] |

| 5-HT2C | - | - | - | [7] |

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.

Applications in Preclinical Research

MK-212's well-characterized pharmacological profile has made it an indispensable tool in a wide range of preclinical research areas, particularly in neuroscience and psychopharmacology.

In Vivo Behavioral Assays

Elevated Plus Maze (EPM) for Anxiety-Like Behavior:

The EPM is a widely used behavioral paradigm to assess anxiety-like behavior in rodents. The test relies on the animal's natural aversion to open and elevated spaces.

Experimental Protocol: Elevated Plus Maze with MK-212 Administration

-

Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment. [10]2. Drug Administration: Administer this compound (typically 0.1-2.0 mg/kg, intraperitoneally) or vehicle control to the animals. [11]The timing of administration before the test should be consistent (e.g., 30 minutes).

-

Test Procedure: Place the animal in the center of the elevated plus maze, facing one of the open arms. Allow the animal to explore the maze for a 5-minute period. [7][12]4. Data Acquisition: Record the animal's movements using a video tracking system.

-

Data Analysis: The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. A decrease in these parameters is indicative of an anxiogenic-like effect. The number of closed-arm entries can be used as a measure of general locomotor activity. [6][13] Locomotor Activity Assessment:

Spontaneous locomotor activity is a fundamental measure of behavior that can be influenced by serotonergic agents.

Experimental Protocol: Locomotor Activity Assessment with MK-212

-

Habituation: Place the animals individually in open-field arenas and allow them to habituate for a defined period (e.g., 30-60 minutes).

-

Drug Administration: Administer this compound (typically 0.5-4.0 mg/kg, i.p.) or vehicle control.

-

Data Acquisition: Record the animal's locomotor activity using an automated activity monitoring system for a set duration (e.g., 60 minutes).

-

Data Analysis: Key parameters to analyze include total distance traveled, horizontal activity, and vertical activity (rearing). MK-212 has been shown to dose-dependently reduce locomotor activity in mice. [11]

Conclusion

This compound has a rich history as a pioneering pharmacological tool that has significantly contributed to our understanding of the serotonergic system. From its initial discovery and characterization to its widespread use in preclinical research, MK-212 continues to be a relevant compound for investigating the roles of 5-HT2C and other serotonin receptors in health and disease. This technical guide has provided a comprehensive overview of its history, synthesis, and pharmacological profile, offering a valuable resource for scientists and researchers in the field of drug discovery and development. The detailed protocols and comparative data presented herein are intended to facilitate the design and interpretation of future studies employing this important research compound.

References

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Efficacy Analysis of MK-212 and Other Serotonin Agonists. BenchChem.

-

ResearchGate. (n.d.). Phosphoinositide hydrolysis assays of PDZ and wildtype 5-HT 2C.... Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 6-chloro-2-(4-cyclopropanecarbonyl-1-piperazinyl)-pyrazine. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Effects of MK-212 and DOI on 5-HT2A Receptors. BenchChem.

-

Koenig, J. I., Gudelsky, G. A., & Meltzer, H. Y. (1989). MK-212 increases rat plasma ACTH concentration by activation of the 5-HT1C receptor subtype. Neuroscience Letters, 105(1-2), 174–176. [Link]

-

Walden, M., & Johnson, D. N. (2005). Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze. Psychopharmacology, 182(3), 345–354. [Link]

-

Lee, H. S., & Meltzer, H. Y. (1992). Effect of the serotonin agonist, MK-212, on body temperature in schizophrenia. Biological Psychiatry, 31(5), 460–470. [Link]

-

Bergqvist, P. B., Rauramaa, R., & Storvik, M. (2001). Serotonin 5-HT2C receptor-mediated phosphoinositide hydrolysis in rat choroid plexus after fluoxetine and citalopram treatments. Neuroscience Letters, 313(1-2), 45–48. [Link]

-

Patsnap Synapse. (n.d.). MK-212 - Drug Targets, Indications, Patents. Retrieved from [Link]

-

Darmani, N. A., & Martin, B. R. (1996). 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine. Psychopharmacology, 125(2), 152–161. [Link]

-

Tobinai, K., & Takase, K. (2000). 5-HT(2) receptor-mediated phosphoinositide hydrolysis in bovine ciliary epithelium. Current Eye Research, 21(6), 922–927. [Link]

-

Kuznetsova, E. G., Amstislavskaya, T. G., Bulygina, V. V., Tibeikina, M. A., & Popova, N. K. (2006). Effect of 5HT2C-receptor agonist MK-212 on blood corticosterone level and behavior in mice. Bulletin of Experimental Biology and Medicine, 142(5), 594–597. [Link]

-

PubMed Central. (n.d.). Phosphoinositides. 3. Enzymic hydrolysis of inositol-containing phospholipids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine. Retrieved from [Link]

-

GSRS. (n.d.). MK-212. Retrieved from [Link]

-

ResearchGate. (2025). Methods for the catalytic synthesis of piperazine. Retrieved from [Link]

-

Clineschmidt, B. V., McGuffin, J. C., & Pflueger, A. B. (1978). Central serotonergic agents raise the repetitive extrasystole threshold of the vulnerable period of the canine ventricular myoca. Circulation Research, 43(5), 756–763. [Link]

-

Leander, J. D. (1986). Effects of MK-212 (6-chloro-2[1-piperazinyl]pyrazine) on schedule-controlled behavior and their reversal by 5-HT antagonists in the pigeon. Neuropharmacology, 25(1), 13–19. [Link]

-

BIOSYNCE. (n.d.). 2-Chloro-6-(piperazin-1-yl)pyrazine Hydrochloride CAS 61655-58-1. Retrieved from [Link]

-

Clineschmidt, B. V., McGuffin, J. C., & Pflueger, A. B. (1977). Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212). European Journal of Pharmacology, 44(1), 65–74. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. ahajournals.org [ahajournals.org]

- 3. MK-212 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. protocols.io [protocols.io]

- 8. MK-212 increases rat plasma ACTH concentration by activation of the 5-HT1C receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of the serotonin agonist, MK-212, on body temperature in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. Effect of 5HT2C-receptor agonist MK-212 on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of MK-212 Hydrochloride

Introduction: Unveiling the Profile of a Key Serotonergic Modulator

MK-212 hydrochloride, known chemically as 2-chloro-6-(piperazin-1-yl)pyrazine monohydrochloride, is a significant pharmacological tool in the study of the serotonergic system.[1][2] As a non-selective serotonin 5-HT2 receptor agonist with a notable preference for the 5-HT2C subtype, it has been instrumental in elucidating the roles of these receptors in a variety of physiological and pathological processes.[1][3][4] This guide provides a comprehensive overview of its chemical and physical properties, analytical methodologies for its characterization, its pharmacological profile, and essential safety and handling information. The insights and protocols herein are designed to equip researchers with the foundational knowledge required for the effective and safe use of this compound in a laboratory setting.

Core Chemical and Physical Characteristics

This compound is a white to off-white crystalline solid.[5][6] A thorough understanding of its fundamental properties is paramount for its correct handling, storage, and application in experimental settings.

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-6-(piperazin-1-yl)pyrazine;hydrochloride | [7] |

| Synonyms | 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride, CPP | [1] |

| CAS Number | 61655-58-1 | [5][6][7] |

| Molecular Formula | C₈H₁₁ClN₄·HCl | [3][5] |

| Molecular Weight | 235.12 g/mol | [5][6][7] |

| Canonical SMILES | Clc1nc(N2CCNCC2)cnc1.Cl | [5] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [5][6] |

| Solubility | Soluble in water (up to 50 mM with gentle warming). Limited solubility in aqueous buffers. Soluble in DMSO. | [8] |

| Storage | Store at room temperature for short-term. For long-term storage, keep at 4°C sealed and away from moisture. In solution (DMSO), store at -80°C for up to 6 months or -20°C for up to 1 month. | [5][6][9] |

| Stability | Stock solutions in anhydrous DMSO are stable for extended periods when stored at -20°C or below, protected from light. Aqueous solutions are less stable and should be prepared fresh. | [1] |

Analytical Characterization: Methodologies and Expected Data

Rigorous analytical characterization is essential to confirm the identity, purity, and concentration of this compound. High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment, often showing ≥98% or ≥99% purity from commercial suppliers.[2][3] While specific spectral data from open-literature sources is limited, this section outlines the principles and expected outcomes from key analytical techniques. Researchers should always refer to the Certificate of Analysis provided by their supplier for lot-specific data.

Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural elucidation and identification of this compound.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine ring and the piperazine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms.

-

¹³C NMR : The carbon NMR spectrum will display distinct signals for the carbon atoms in the pyrazine and piperazine rings.[12][13][14] The carbon attached to the chlorine atom is expected to be significantly deshielded, appearing at a lower field.[12][13][14]

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For the hydrochloride salt, the mass spectrum will show the molecular ion for the free base (C₈H₁₁ClN₄) at an m/z corresponding to its molecular weight (~198.65 g/mol ).[15]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule, including C-H, C=N, C-N, and C-Cl stretching and bending vibrations.

-

UV-Visible Spectroscopy : The UV-Vis spectrum in a suitable solvent (e.g., dilute hydrochloric acid) is expected to show absorption maxima characteristic of the pyrazine chromophore.[16]

Chromatographic Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of this compound and for its quantification in various matrices.

A validated, stability-indicating HPLC method is crucial for purity determination and for monitoring the compound's stability over time.[1][17][18] The following provides a detailed protocol template that can be adapted and optimized.

Exemplary HPLC Protocol for Purity Analysis

Caption: Exemplary workflow for HPLC analysis of this compound.

Protocol Steps:

-

Mobile Phase Preparation : Prepare the mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer at a specific pH. The exact ratio should be optimized for the best separation.

-

Standard Solution Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Chromatographic Conditions :

-

Column : A reverse-phase C18 column is commonly used for piperazine derivatives.

-

Elution : An isocratic elution is often sufficient for purity analysis.

-

Detection : Set the UV detector to a wavelength of maximum absorbance for MK-212.

-

-

Injection and Analysis : Inject the standard solution into the HPLC system and record the chromatogram.

-

Data Processing : The purity is calculated based on the area of the main peak relative to the total area of all peaks.

GC-MS is a powerful technique for the identification of MK-212, especially in complex matrices, although it may require derivatization to improve volatility and chromatographic performance.[3][5][6][8][19]

Exemplary GC-MS Protocol

Caption: General workflow for GC-MS analysis of piperazine derivatives.

Protocol Steps:

-

Sample Preparation : Dissolve the this compound sample in a volatile organic solvent.

-

Derivatization : To enhance volatility, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary.[6] This step involves incubating the sample with the derivatizing agent at an elevated temperature.[6]

-

GC Separation :

-

Column : A non-polar capillary column is typically used.

-

Temperature Program : A temperature gradient is employed to ensure the separation of the analyte from any impurities.

-

-

MS Detection :

-

Ionization : Electron ionization is standard for generating a reproducible fragmentation pattern.

-

Analysis : The resulting mass spectrum can be compared to a reference library for identification.

-

Pharmacological Profile: Mechanism of Action and In Vitro/In Vivo Applications

MK-212's primary pharmacological action is the activation of 5-HT2C receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling pathway.[7] This activation initiates a cascade of intracellular events that modulate neuronal activity.

Signaling Pathway

Upon binding of MK-212 to the 5-HT2C receptor, the Gq alpha subunit is activated, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Caption: 5-HT2C receptor signaling cascade initiated by MK-212.

Experimental Protocols in Preclinical Research

MK-212 is widely used in preclinical models to investigate the role of the 5-HT2C receptor in various behaviors.

This protocol is essential for determining the binding affinity of MK-212 for the 5-HT2C receptor. It typically involves a competition binding assay using a radiolabeled ligand.[1][2][20][21][22]

Protocol for Radioligand Binding Assay:

-

Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human 5-HT2C receptor.[1][20]

-

Assay Setup : In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]mesulergine), the prepared cell membranes, and varying concentrations of this compound.[1][20][21][22]

-

Incubation : Incubate the plate to allow the binding to reach equilibrium.

-

Filtration and Washing : Rapidly filter the contents of each well through a filter mat to separate the bound and free radioligand. Wash the filters to remove any non-specifically bound radioligand.

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : The data is used to calculate the IC₅₀ (the concentration of MK-212 that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (Ki) can be determined.

This protocol is used to evaluate the effects of MK-212 on spontaneous motor activity in rodents, which can be an indicator of sedative or stimulant properties.[7][11][23][24][25]

Protocol for Locomotor Activity Test in Mice:

-

Acclimation : Acclimate the mice to the testing room for at least 60 minutes before the experiment.[23]

-

Drug Preparation and Administration : Dissolve this compound in sterile 0.9% saline.[7] Administer the desired dose (e.g., 0.5 - 1.0 mg/kg) via intraperitoneal (i.p.) injection.[7] A vehicle control group (saline injection) should be included.

-

Testing : Immediately after injection, place each mouse into an individual locomotor activity chamber.[23] These chambers are equipped with infrared beams to automatically record movement.[24]

-

Data Collection : Record locomotor activity for a set period, typically 30-60 minutes, in discrete time bins (e.g., 5 minutes).[23]

-

Data Analysis : Analyze the data to compare the locomotor activity between the MK-212-treated groups and the vehicle control group.

Safety, Handling, and Disposal

This compound is classified as acutely toxic if swallowed and requires careful handling to minimize exposure.[20]

Hazard Identification and Personal Protective Equipment (PPE)

-

Primary Hazard : Toxic if swallowed (Acute Toxicity - Oral, Category 3).[20]

-

Handling Precautions : Handle in a well-ventilated area, preferably in a chemical fume hood.[19] Avoid formation of dust and aerosols.[19] Do not eat, drink, or smoke when using this product.[20]

-

Personal Protective Equipment : Wear appropriate protective gloves, a lab coat, and safety glasses.[19]

Storage and Stability

-

Solid Form : Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] For long-term storage, -20°C is recommended.

-

Solutions : As previously mentioned, DMSO stock solutions should be stored at -20°C or -80°C and protected from light. Aqueous solutions should be prepared fresh daily.[1]

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[19] It should not be disposed of with household garbage or allowed to enter sewage systems.[20]

Conclusion

This compound remains a vital compound for neuroscience research, offering a means to probe the complexities of the 5-HT2C receptor system. This guide has synthesized critical information on its chemical and physical properties, provided frameworks for its analytical characterization, detailed its pharmacological mechanism, and outlined essential safety protocols. By adhering to these guidelines and employing rigorous experimental design, researchers can confidently and safely utilize this compound to advance our understanding of serotonergic modulation in health and disease.

References

-

Wikipedia. (2023). MK-212. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Bertin Bioreagent. (n.d.). MK-212 (hydrochloride). Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS.

- Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. (2018).

- 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. PMC. (n.d.).

- Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.

-

GSRS. (n.d.). MK-212. Retrieved from [Link]

- Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies. Journal of Pharmacological and Toxicological Methods. (2011).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. PMC. (n.d.).

- Oregon State University. (n.d.). NMR Chemical Shifts.

- Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. NIH. (n.d.).

- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.

- Merck Millipore. (n.d.). Complete Monograph Methods.

- Thermo Fisher Scientific. (n.d.). Color analysis for pharmaceutical products using UV-visible absorption techniques.

- ResearchGate. (n.d.). Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review.

- ResearchGate. (n.d.). UV-vis absorption spectra recorded from effect of ammonia (1) and MK broth (2)

- Cayman Chemical. (2025).

- Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. (2022).

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide. PMC. (n.d.).

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloropropane.

- ResearchGate. (n.d.). UV-Vis spectra: green line-concentrated MK cell suspension; red line-MK cell suspension with biosynthesized AuNPs.

- OpenWetWare. (n.d.). By compound.

- SpectraBase. (n.d.). 2,2'-dichloro-N-methyldiethylamine, hydrochloride - Optional[13C NMR] - Spectrum.

- PerkinElmer. (n.d.). Product: Spectrum Two FT-IR Spectrometer.

- Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr.

- ResearchGate. (2025).

Sources

- 1. benchchem.com [benchchem.com]

- 2. innoprot.com [innoprot.com]

- 3. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. MK-212 (monohydrochloride) - MedChem Express [bioscience.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. scholars.direct [scholars.direct]

- 7. benchchem.com [benchchem.com]

- 8. scholars.direct [scholars.direct]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. GSRS [gsrs.ncats.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 22. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. va.gov [va.gov]

- 24. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MK-212 Hydrochloride: A Serotonin 2C Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-212 hydrochloride, also known as 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride, is a potent and well-characterized serotonin receptor agonist.[1] It belongs to the arylpiperazine class of compounds and has been instrumental in elucidating the physiological and behavioral roles of the serotonin 2C (5-HT2C) receptor.[2][3] This guide provides a comprehensive overview of the chemical properties, pharmacology, and experimental applications of this compound, serving as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of the free base, 2-chloro-6-(1-piperazinyl)pyrazine. The use of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 61655-58-1 | [5] |

| Molecular Formula | C₈H₁₂Cl₂N₄ | [5] |

| Molecular Weight | 235.11 g/mol | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, and in water with gentle warming.[6] | |

| Storage | Store at room temperature.[6] |

Synthesis

The synthesis of 2-chloro-6-(1-piperazinyl)pyrazine typically involves the nucleophilic substitution of a di-chlorinated pyrazine with piperazine. A general synthetic scheme is outlined below.

Caption: General synthetic route for this compound.

A common method involves the reaction of 2,6-dichloropyrazine with an excess of piperazine in a suitable solvent. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.[7]

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A typical reversed-phase HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[8][9] Detection is commonly performed using a UV detector at a wavelength where the compound exhibits significant absorbance. The retention time and peak purity are used to identify and quantify the compound.

Pharmacology

MK-212 is a non-selective serotonin receptor agonist with the highest affinity for the 5-HT2C receptor subtype.[1] Its pharmacological effects are primarily mediated through the activation of this receptor.

Receptor Binding Profile

MK-212 displays a higher affinity for the 5-HT2C receptor compared to other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B.[1] The binding affinities (Ki) at various receptors are summarized in the table below.

Table 2: Receptor Binding Profile of MK-212

| Receptor | Ki (nM) | Reference(s) |

| 5-HT2C | 7.01 | [2] |

| 5-HT2A | Lower affinity than 5-HT2C | [1] |

| 5-HT2B | Lower affinity than 5-HT2C | [1] |

| 5-HT1A | Low affinity | [1] |

| 5-HT1B | Low affinity | [1] |

Mechanism of Action and Signaling Pathway

Activation of the 5-HT2C receptor by MK-212 initiates a downstream signaling cascade through the Gq/11 G-protein coupled pathway.[10] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Sources

- 1. MK-212 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. rndsystems.com [rndsystems.com]

- 7. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. japsonline.com [japsonline.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purity of MK-212 Hydrochloride

This guide provides a comprehensive overview of the synthesis pathway and purity analysis of MK-212 hydrochloride (6-chloro-2-(1-piperazinyl)pyrazine hydrochloride), a significant research chemical in the field of neuroscience. Intended for researchers, scientists, and professionals in drug development, this document details the chemical synthesis, purification, and rigorous analytical methods required to ensure the quality and integrity of this compound.

Introduction

This compound is a potent and selective serotonin 5-HT2C receptor agonist.[1] Its activity at this receptor has made it a valuable tool in preclinical research for investigating various neurological and psychiatric conditions. Given its application in sensitive biological systems, the synthesis of this compound with high purity is of paramount importance. This guide elucidates a reliable synthetic route and the analytical methodologies necessary to characterize and validate its purity.

Synthesis Pathway of this compound

The most common and efficient synthesis of this compound involves a two-step process: a nucleophilic aromatic substitution reaction to form the free base, 6-chloro-2-(1-piperazinyl)pyrazine, followed by conversion to its hydrochloride salt.

Step 1: Synthesis of 6-chloro-2-(1-piperazinyl)pyrazine (Free Base)

The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrazine ring is susceptible to nucleophilic attack, and the chlorine atoms on 2,6-dichloropyrazine serve as good leaving groups.[2] In this step, one of the chlorine atoms is displaced by piperazine.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Materials:

-

2,6-Dichloropyrazine

-

Anhydrous Piperazine

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 equivalent) in ethanol.

-

Add anhydrous piperazine (3.0 equivalents) to the solution. An excess of piperazine is utilized both as the nucleophile and as a base to neutralize the hydrochloric acid generated during the reaction.[3]

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2,6-dichloropyrazine) is consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water and stir. The product, 6-chloro-2-(1-piperazinyl)pyrazine, may precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash the solid with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure free base as a white to off-white solid.

-

Step 2: Conversion to this compound

The purified free base is then converted to its hydrochloride salt to improve its stability and aqueous solubility. This is a standard acid-base reaction.

Experimental Protocol: Hydrochloride Salt Formation

-

Materials:

-

6-chloro-2-(1-piperazinyl)pyrazine (free base)

-

Hydrochloric acid (e.g., 6 M aqueous solution or HCl in a suitable organic solvent)

-

Suitable solvent (e.g., isopropanol, ethanol)

-

Beaker or flask

-

Stirring apparatus

-

-

Procedure:

-

Dissolve the purified 6-chloro-2-(1-piperazinyl)pyrazine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Slowly add a stoichiometric amount of hydrochloric acid to the stirred solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring for a period to ensure complete precipitation.

-

Collect the this compound by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any residual impurities.

-

Dry the final product under vacuum to obtain this compound as a crystalline solid.

-

Purity Analysis of this compound

Ensuring the purity of this compound is critical for its use in research. A combination of chromatographic and spectroscopic techniques is employed for this purpose. Commercial suppliers often report purities of ≥98% or ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[4]

Potential Impurities

The primary impurities that may be present in the final product originate from the synthetic process. These include:

-

Unreacted Starting Material: 2,6-Dichloropyrazine.

-

Di-substituted Byproduct: 2,6-bis(1-piperazinyl)pyrazine, formed if both chlorine atoms on the starting material react with piperazine.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

Analytical Methodologies

A multi-faceted approach is necessary for a comprehensive purity assessment.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of this compound and quantifying any impurities. A validated reversed-phase HPLC method is typically used.

Exemplary HPLC Protocol

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).[6]

Validation of the HPLC method should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness. [7][8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized this compound and for identifying any organic impurities. The spectra should be consistent with the expected structure.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and the unreacted starting material, 2,6-dichloropyrazine. The mass spectrum of MK-212 would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern can provide further structural confirmation.[9][10][11][12]

| Parameter | Typical Value |

| Purity (by HPLC) | ≥ 98% (typically ≥ 99%) |

| Identification | Conforms to the structure by ¹H NMR and ¹³C NMR |

| Residual Solvents | Within acceptable limits as per ICH guidelines |

Conclusion

The synthesis of high-purity this compound is achievable through a well-controlled nucleophilic aromatic substitution reaction followed by conversion to the hydrochloride salt. Rigorous analytical testing, primarily using HPLC, but also including NMR and GC-MS, is crucial to ensure the identity, purity, and quality of the final product. This in-depth guide provides the necessary framework for researchers and drug development professionals to confidently synthesize and analyze this compound for their research needs.

References

-

Wikipedia. (2024). Ibogaine. Retrieved from [Link]

-

Bertin Bioreagent. (n.d.). MK-212 (hydrochloride). Retrieved from [Link]

- Trivedi, H. K., Kshtri, N., & Patel, M. C. (2014). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds.

-

ACS Publications. (2016). Synthetic Approaches to the New Drugs Approved During 2015. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Singh, U. P., & Gaunt, M. J. (2013). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 135(4), 1364–1367.

- Google Patents. (1978). US4082844A - 6-chloro-2-(1-piperazinyl)pyrazine.

- Lee, H. W., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1765-1771.

- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.

-

ResearchGate. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

- Gaware, V. S., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 71(1), 49–53.

-

PubChem. (n.d.). 2-Chloro-6-(piperazin-1-ylmethyl)pyrazine. Retrieved from [Link]

- Google Patents. (2007). US7229992B2 - Process for the preparation of a piperazine derivative.

-

PubChem. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine. Retrieved from [Link]

- Al-Saeed, F. A., et al. (2020). A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug Design, Development and Therapy, 14, 439–448.

-

Royal Society of Chemistry. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum - Fragmentation. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (2012). HK1161587A - Piperazine salt and a process for the preparation thereof.

Sources

- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Chloro-6-(1-piperazinyl)-pyrazine hydrochloride | 67250-10-6 [amp.chemicalbook.com]

- 6. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]

- 7. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uni-saarland.de [uni-saarland.de]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Pharmacodynamics of MK-212 as a Serotonin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-212, chemically known as 6-chloro-2-(1-piperazinyl)pyrazine, is a pivotal pharmacological tool used extensively in neuroscience research to investigate the roles of the serotonin system.[1][2][3] As a non-selective serotonin receptor agonist, it possesses a notable affinity for the 5-HT2 receptor subfamily, particularly the 5-HT2C receptor.[4][5] This guide provides a comprehensive overview of the pharmacodynamic profile of MK-212, detailing its receptor binding and functional activity, the intracellular signaling cascades it initiates, and the established methodologies for its characterization. Furthermore, it synthesizes key findings from in vivo studies to connect its molecular actions to physiological and behavioral outcomes.

A note on nomenclature: This guide focuses on MK-212. The compound "MK-222" is an unrelated Akt inhibitor, and its mention in the context of serotonin agonism is likely a typographical error.

Molecular Pharmacology of MK-212